1,2-Dimethyl-5-isopropylbenzimidazole
説明
1,2-Dimethyl-5-isopropylbenzimidazole is a benzimidazole derivative featuring methyl groups at positions 1 and 2 and an isopropyl substituent at position 4. This compound is synthesized via multistep parallel solution-phase methods, leveraging intermediates like 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to introduce functional groups critical for biological activity . Its substitution pattern distinguishes it from other benzimidazole derivatives, offering unique physicochemical and biological properties.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
1,2-dimethyl-5-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-8(2)10-5-6-12-11(7-10)13-9(3)14(12)4/h5-8H,1-4H3 |
InChIキー |
HOJLUAGXYNZYFC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(C)C |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Table 1: Substituent-Driven Activity and Solubility Profiles
| Compound | Substituents (Positions) | Key Biological Activities | Solubility | References |
|---|---|---|---|---|
| 1,2-Dimethyl-5-isopropylbenzimidazole | 1,2-dimethyl; 5-isopropyl | Moderate anti-H. pylori; High anti-HCV | High (logP ~2.1) | |
| 5-Nitrobenzimidazole | 5-nitro | High anti-H. pylori; Low antiviral | Low (logP ~3.8) | |
| 5-Chloro-1-methylbenzimidazole | 5-chloro; 1-methyl | Potent anti-H. pylori; Moderate anti-EBV | Moderate | |
| 1-H-5-isopropylbenzimidazole | 5-isopropyl | Low anti-E. coli; High anti-HCV | Moderate |
Key Findings :
Antimicrobial Activity: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) at position 5 enhance activity against Helicobacter pylori due to improved membrane penetration and target binding (e.g., 5-nitrobenzimidazole, IC₅₀ = 1.2 µM vs. 1,2-dimethyl-5-isopropylbenzimidazole, IC₅₀ = 8.5 µM) . Bulky substituents (e.g., isopropyl at position 5) reduce antibacterial efficacy against Gram-negative bacteria like E. coli by sterically hindering interactions with bacterial enzymes .
Antiviral Activity :
- The isopropyl group at position 5 in 1,2-dimethyl-5-isopropylbenzimidazole enhances inhibition of hepatitis C virus (HCV) NS5B polymerase (IC₅₀ = 0.7 µM) compared to analogues with smaller substituents (e.g., 5-methyl, IC₅₀ = 2.3 µM) .
- Methyl groups at positions 1 and 2 further stabilize hydrophobic interactions with viral protease active sites .
Solubility and Bioavailability: Alkyl groups (e.g., methyl at positions 1 and 2) significantly improve aqueous solubility (logP = 2.1) compared to non-alkylated derivatives (logP = 3.8 for 5-nitrobenzimidazole), enhancing oral bioavailability .
Structural vs. Functional Trade-offs
- 1,2-Dimethyl-5-isopropylbenzimidazole sacrifices H. pylori potency for improved antiviral activity and pharmacokinetics, making it a candidate for HCV therapy.
- In contrast, 5-nitrobenzimidazole prioritizes antibacterial efficacy but suffers from poor solubility and toxicity risks .
Comparison with Anticancer Benzimidazoles
- Nitro or methoxy groups at position 5 correlate with topoisomerase inhibition (e.g., 5-nitrobenzimidazole shows IC₅₀ = 4.5 µM against HeLa cells). However, 1,2-dimethyl-5-isopropylbenzimidazole lacks strong anticancer activity (IC₅₀ > 50 µM), highlighting the critical role of EWGs in oncology applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
